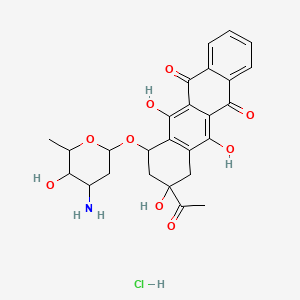
idarubicin hydrochloride
Übersicht
Beschreibung
Idarubicin hydrochloride, also known as 4-demethoxydaunorubicin hydrochloride, is a semi-synthetic anthracycline antineoplastic agent. It is primarily used in the treatment of acute myeloid leukemia and other hematological malignancies. This compound is known for its ability to intercalate into DNA, thereby inhibiting the enzyme topoisomerase II and preventing DNA unwinding .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of idarubicin hydrochloride involves the semi-synthetic modification of daunorubicin. The key step in its synthesis is the removal of the methoxy group at position 4 of the anthracycline structure, which is achieved through a series of chemical reactions including oxidation and reduction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis followed by purification processes. The compound is often crystallized as a monohydrate form to ensure stability and ease of handling .
Analyse Chemischer Reaktionen
Types of Reactions: Idarubicin hydrochloride undergoes various chemical reactions such as:
Oxidation: This reaction is crucial in the synthesis process to remove the methoxy group.
Reduction: Used to stabilize the intermediate compounds during synthesis.
Substitution: Involves the replacement of functional groups to achieve the desired chemical structure.
Common Reagents and Conditions:
Oxidizing Agents: Potassium chlorate and nitric acid are commonly used.
Reducing Agents: Hydrogen gas in the presence of a palladium catalyst.
Solvents: Methanol and hydrochloric acid are frequently used in the synthesis and purification processes.
Major Products: The primary product of these reactions is this compound, which is further purified and crystallized for medical use .
Wissenschaftliche Forschungsanwendungen
Idarubicin hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study DNA intercalation and enzyme inhibition.
Biology: Employed in cell culture studies to investigate its cytotoxic effects on cancer cells.
Medicine: Widely used in clinical trials and treatments for various types of leukemia and other cancers.
Industry: Utilized in the development of new drug delivery systems, including nanotechnology-based approaches for targeted cancer therapy
Wirkmechanismus
Idarubicin hydrochloride exerts its effects primarily through DNA intercalation. By inserting itself between DNA base pairs, it stabilizes the DNA-topoisomerase II complex, preventing the religation step of the enzyme’s catalytic cycle. This inhibition leads to DNA strand breaks and ultimately cell death. Additionally, this compound can generate free radicals, causing further damage to cellular components .
Vergleich Mit ähnlichen Verbindungen
Daunorubicin: An anthracycline antineoplastic agent used in the treatment of leukemia. It is structurally similar to idarubicin but contains a methoxy group at position 4.
Doxorubicin: Another anthracycline used for various solid tumors. It shares a similar mechanism of action but has different pharmacokinetic properties.
Mitoxantrone: A synthetic anthracenedione with a similar mechanism but different chemical structure and clinical applications
Uniqueness of Idarubicin Hydrochloride: this compound is unique due to its increased lipophilicity, which enhances cellular uptake and efficacy. The absence of the methoxy group at position 4 distinguishes it from other anthracyclines, providing it with a distinct pharmacological profile .
Eigenschaften
IUPAC Name |
9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO9.ClH/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31;/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHPTYWUBOQMBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClNO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















